An In-Depth Technical Guide to the Molecular Structure of 5-Methyl-2-vinylpyridine
An In-Depth Technical Guide to the Molecular Structure of 5-Methyl-2-vinylpyridine
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 5-Methyl-2-vinylpyridine (5M2VP), a versatile heterocyclic monomer. Intended for researchers, scientists, and professionals in drug development and polymer science, this document synthesizes fundamental chemical principles with practical, field-proven insights. We will delve into the nuanced structural features of 5M2VP, substantiated by a thorough analysis of spectroscopic data, and explore how these characteristics dictate its reactivity and utility in various applications, from advanced polymer synthesis to its potential as a scaffold in medicinal chemistry. All protocols and structural interpretations are presented with the aim of providing a self-validating framework for researchers.
Introduction: The Strategic Importance of 5-Methyl-2-vinylpyridine
5-Methyl-2-vinylpyridine (often referred to as 2-methyl-5-vinylpyridine in chemical literature) is a substituted pyridine derivative that has garnered significant interest due to its unique combination of reactive functional groups.[1] The molecule consists of a pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, substituted with a methyl group at the 5-position and a vinyl group at the 2-position.[2] This specific arrangement of a polymerizable vinyl group and a coordinating/basic pyridine moiety makes 5M2VP a valuable building block in a multitude of chemical syntheses.[3]
The vinyl group serves as a reactive handle for polymerization, readily participating in free-radical, cationic, and anionic mechanisms to form poly(5-methyl-2-vinylpyridine). This polymer, and copolymers incorporating 5M2VP, are utilized in applications ranging from industrial adhesives and coatings to "smart" materials with pH-responsive properties.[3] The nitrogen atom in the pyridine ring, with its lone pair of electrons, imparts basicity to the molecule and allows it to act as a ligand in coordination chemistry, forming complexes with various metal ions.[4] This dual functionality is the cornerstone of its versatility and is of particular interest to drug development professionals who can leverage the pyridine scaffold for designing novel therapeutic agents and drug delivery systems.[5][6]
This guide will systematically deconstruct the molecular architecture of 5M2VP, providing a robust understanding of its structure-property relationships.
Molecular and Spectroscopic Characterization
A thorough understanding of the molecular structure of 5-Methyl-2-vinylpyridine is paramount to harnessing its full potential. This section details its fundamental properties and provides an in-depth analysis of its spectroscopic signatures.
Chemical Identity and Properties
The fundamental chemical identifiers and properties of 5-Methyl-2-vinylpyridine are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 5-Methyl-2-vinylpyridine | [2] |
| Synonyms | 2-Ethenyl-5-methylpyridine, 5-Vinyl-2-picoline | [1][2] |
| CAS Number | 140-76-1 | [1] |
| Molecular Formula | C₈H₉N | [2][7] |
| Molecular Weight | 119.16 g/mol | [2][7] |
| Appearance | Clear to faintly opalescent liquid | [1] |
| Boiling Point | 175.5 °C at 760 mmHg | [1] |
| Density | 0.954 g/cm³ | [1] |
| pKa (conjugate acid) | 5.67 | [1] |
Molecular Structure Diagram
The structural formula of 5-Methyl-2-vinylpyridine is depicted below. The diagram illustrates the relative positions of the methyl and vinyl substituents on the pyridine ring, which is crucial for understanding its steric and electronic properties.
Spectroscopic Analysis
Spectroscopic techniques provide invaluable insights into the molecular structure of 5-Methyl-2-vinylpyridine by probing the interactions of the molecule with electromagnetic radiation.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 5-Methyl-2-vinylpyridine exhibits characteristic signals for the aromatic protons of the pyridine ring, the vinyl group protons, and the methyl group protons.[8] The vinyl group typically displays a complex splitting pattern due to geminal, cis, and trans couplings between the three protons. The aromatic protons also show characteristic splitting patterns based on their positions on the substituted pyridine ring.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. One can expect to see distinct signals for the two vinyl carbons, the methyl carbon, and the five carbons of the pyridine ring. The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents.
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[9] The IR spectrum of 5-Methyl-2-vinylpyridine is characterized by several key absorption bands.[1][9]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |
| ~3080 | C-H stretch | Vinyl (=C-H) | [10][11] |
| ~2950 | C-H stretch | Methyl (-CH₃) | [10][11] |
| ~1640 | C=C stretch | Vinyl | [10] |
| ~1590, 1560, 1480 | C=C and C=N stretch | Pyridine ring | [1] |
| ~990, 910 | C-H bend (out-of-plane) | Vinyl | [10] |
The presence of C-H stretching vibrations above 3000 cm⁻¹ is a clear indication of the vinyl group's sp² hybridized carbons.[11] The strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the aromatic pyridine ring.[1]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1] In the mass spectrum of 5-Methyl-2-vinylpyridine, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (119).[1] Common fragmentation patterns involve the loss of a methyl radical (M-15) or a hydrogen cyanide molecule (M-27) from the pyridine ring.[12][13][14] The fragmentation of the vinyl group can also contribute to the observed spectrum.[12][13][14]
Chemical Reactivity: A Tale of Two Functional Groups
The chemical behavior of 5-Methyl-2-vinylpyridine is dominated by the interplay of its two primary functional groups: the vinyl group and the pyridine ring.
The Vinyl Group: Gateway to Polymerization
The vinyl group is an electron-rich double bond that readily undergoes addition reactions, most notably polymerization. This makes 5-Methyl-2-vinylpyridine an excellent monomer for the synthesis of a wide range of polymers.
-
Polymerization Mechanisms: 5-Methyl-2-vinylpyridine can be polymerized via free-radical, anionic, and cationic mechanisms. The choice of polymerization technique allows for control over the polymer's molecular weight, architecture, and properties.[15]
-
Stereoselective Polymerization: The stereochemistry of the resulting polymer (isotactic, syndiotactic, or atactic) can be influenced by the polymerization conditions and the use of specific catalysts.[16] This is a critical consideration for applications where polymer morphology is important.
-
Copolymerization: 5-Methyl-2-vinylpyridine can be copolymerized with other monomers, such as styrene and butadiene, to create materials with tailored properties, including enhanced adhesion and thermal stability.[3]
The Pyridine Ring: A Hub of Coordination and Basicity
The pyridine ring, with its nitrogen atom, imparts a distinct set of chemical properties to the molecule.
-
Basicity: The lone pair of electrons on the nitrogen atom makes the pyridine ring basic, with a pKa of 5.67 for its conjugate acid.[1] It readily reacts with acids to form pyridinium salts.[4]
-
Coordination Chemistry: The nitrogen lone pair also allows 5-Methyl-2-vinylpyridine to act as a ligand, coordinating with a wide variety of metal ions to form stable complexes.[4][17] This property is exploited in catalysis and the development of functional materials.
-
Electrophilic Aromatic Substitution: While the pyridine ring is an electron-deficient aromatic system and thus less reactive towards electrophilic substitution than benzene, it can undergo such reactions under more forcing conditions.
Synthesis of 5-Methyl-2-vinylpyridine: A Practical Protocol
Several synthetic routes to 5-Methyl-2-vinylpyridine have been developed, with one of the most common industrial methods being the dehydrogenation of 5-ethyl-2-methylpyridine.[18] Another versatile laboratory-scale synthesis involves the condensation of 2,5-lutidine (2,5-dimethylpyridine) with formaldehyde, followed by dehydration.[19][20]
Experimental Protocol: Synthesis from 2,5-Lutidine and Formaldehyde
This protocol is a representative example of the synthesis of 5-Methyl-2-vinylpyridine. Appropriate safety precautions should be taken when handling all chemicals.
Materials:
-
2,5-Lutidine
-
Formaldehyde (37% aqueous solution)
-
High-pressure reactor
-
Sodium hydroxide solution (50% and 95%)
-
Washing kettle
-
Distillation apparatus
-
Gas chromatography (GC) instrument for purity analysis
Procedure:
-
Reaction Setup: In a high-pressure reactor, combine 2,5-lutidine and 37% aqueous formaldehyde in a weight ratio of approximately 1:0.03.[19]
-
Reaction: Stir the mixture and heat to a temperature range of 90-160 °C under a pressure of approximately 0.5 MPa.[19] The reaction will yield 2-(2-hydroxyethyl)-5-methylpyridine.
-
Dehydration: Slowly add the resulting 2-(2-hydroxyethyl)-5-methylpyridine solution to a dehydration kettle containing a 50% sodium hydroxide solution. This will facilitate the dehydration of the alcohol to the vinyl group, yielding crude 5-Methyl-2-vinylpyridine.[19]
-
Purification:
-
Transfer the crude product to a washing kettle.
-
Wash the crude product with a 95% sodium hydroxide solution to remove impurities.[19]
-
Separate the organic layer and perform fractional distillation under reduced pressure to obtain pure 5-Methyl-2-vinylpyridine.
-
-
Analysis: Confirm the purity of the final product using gas chromatography. A purity of >98.5% is typically achievable with this method.[19]
Self-Validation: The success of the synthesis can be validated at each step. The formation of the intermediate alcohol and the final vinylpyridine can be monitored by thin-layer chromatography (TLC) or GC-MS. The purity of the final product should be confirmed by GC and its identity verified by NMR and IR spectroscopy, comparing the obtained spectra with the reference data provided in this guide.
Applications in Drug Development and Beyond
The unique molecular structure of 5-Methyl-2-vinylpyridine and its corresponding polymer opens up a range of possibilities in the pharmaceutical and materials science sectors.
Poly(vinylpyridine)s in Drug Delivery
Polymers derived from vinylpyridines are being extensively investigated as "smart" drug delivery systems.[5][6] The pyridine moieties can be protonated at lower pH, leading to a change in the polymer's solubility and conformation. This pH-responsiveness can be exploited for the targeted release of drugs in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes.[5][6][21] For example, block copolymers of poly(ethylene oxide) and poly(2-vinylpyridine) have been used to form micelles for the encapsulation and controlled release of anticancer drugs like 5-fluorouracil and curcumin.[5][6][21]
The Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[22] The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the pharmacokinetic and pharmacodynamic properties of a drug molecule. 5-Methyl-2-vinylpyridine can serve as a versatile starting material for the synthesis of more complex pyridine-containing molecules with potential therapeutic activity.[22]
Conclusion
The molecular structure of 5-Methyl-2-vinylpyridine, characterized by the strategic placement of a reactive vinyl group and a functional pyridine ring, is the foundation of its broad utility in both fundamental and applied sciences. A thorough understanding of its spectroscopic signatures, reactivity, and synthetic pathways, as detailed in this guide, empowers researchers to effectively utilize this versatile molecule in the development of advanced materials and novel therapeutic agents. The principles and protocols outlined herein provide a solid, self-validating framework for the confident application of 5-Methyl-2-vinylpyridine in the laboratory and beyond.
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